molecular formula C10H8F3N3O4S B137679 N-Methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea CAS No. 129625-34-9

N-Methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea

Cat. No. B137679
CAS RN: 129625-34-9
M. Wt: 323.25 g/mol
InChI Key: SOBJHZWSIPYINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea, commonly known as MNTU, is a thiourea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MNTU has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

MNTU exerts its biological effects by inhibiting the activity of different enzymes and proteins. For instance, MNTU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, MNTU has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
MNTU has been shown to exhibit different biochemical and physiological effects. For instance, MNTU has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha. In addition, MNTU has been shown to induce apoptosis, a programmed cell death mechanism that is essential for the elimination of damaged cells.

Advantages and Limitations for Lab Experiments

MNTU has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MNTU also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of MNTU. For instance, further studies are needed to determine the optimal dosage and administration route of MNTU for different applications. In addition, further studies are needed to determine the potential side effects and toxicity of MNTU. Furthermore, the potential use of MNTU as a diagnostic tool for detecting cancer cells needs to be explored further.
Conclusion:
MNTU is a thiourea derivative that has gained significant attention in the scientific community due to its potential applications in different fields. MNTU has been synthesized using different methods, and its mechanism of action has been studied in detail. MNTU has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, and has potential applications in medicine and agriculture. However, further studies are needed to determine the optimal dosage and administration route of MNTU, as well as its potential side effects and toxicity.

Synthesis Methods

MNTU can be synthesized using different methods, including the reaction of 2-nitro-4-trifluoromethylphenyl isothiocyanate with methyl carbamate, and the reaction of 2-nitro-4-trifluoromethylphenyl isocyanate with methyl thiocarbamate. The former method yields MNTU as a white solid with a yield of 73%, while the latter method yields MNTU as a yellow solid with a yield of 80%.

Scientific Research Applications

MNTU has been extensively studied for its potential applications in different fields. In the field of medicine, MNTU has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, MNTU has been studied for its potential use as a diagnostic tool for detecting cancer cells. In the field of agriculture, MNTU has been studied for its potential use as a herbicide and insecticide.

properties

CAS RN

129625-34-9

Product Name

N-Methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea

Molecular Formula

C10H8F3N3O4S

Molecular Weight

323.25 g/mol

IUPAC Name

methyl N-[[2-nitro-4-(trifluoromethyl)phenyl]carbamothioyl]carbamate

InChI

InChI=1S/C10H8F3N3O4S/c1-20-9(17)15-8(21)14-6-3-2-5(10(11,12)13)4-7(6)16(18)19/h2-4H,1H3,(H2,14,15,17,21)

InChI Key

SOBJHZWSIPYINO-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)N=C(NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])S

SMILES

COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Other CAS RN

129625-34-9

synonyms

N-methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea
NMNTPT

Origin of Product

United States

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